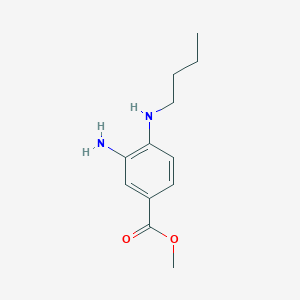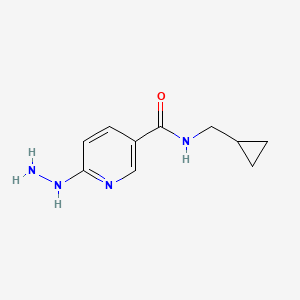
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide
Übersicht
Beschreibung
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for cancer cell metabolism. CPI-613 has been shown to induce cancer cell death and inhibit tumor growth in various cancer types, including pancreatic, lung, and leukemia.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
Cyanopyridine derivatives, including N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide, have been synthesized and explored for their biological and therapeutic activities. These derivatives exhibit applications in pharmaceuticals and agriculture. Their antimicrobial activities have been a particular focus of research (Akbari, 2018).
Larvicidal Properties
Research has also been conducted on carboxamide derivatives related to cis-permethrin, investigating their efficacy as larvicides against mosquito larvae. These studies provide insights into the potential of such compounds, including N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide, for controlling mosquito-borne diseases (Taylor, Hall & Vedres, 1998).
Catalytic Applications
The Rhodium(III)-catalyzed C-H acylmethylation of carboxamides like N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide has been developed, showcasing the compound's application in catalytic processes. This protocol has a broad range of substrate applications and exhibits excellent functional group tolerance (Yu et al., 2019).
Non-linear Optical (NLO) and Molecular Docking Studies
The compound has been a subject of computational chemistry methods, with a focus on its Non-Linear Optical (NLO) properties and molecular docking analyses. This research has implications for its potential applications in materials science and drug development (Jayarajan et al., 2019).
Anticancer Activity
A study on the synthesis and crystal structure of similar carboxamide compounds has indicated significant inhibitory activity against cancer cell lines. This suggests the potential of N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide in anticancer research (Lu et al., 2021).
Polymorphism and Stability Studies
Investigations into the polymorphic forms of similar compounds have been conducted, focusing on their potential biological activity and stability. This research is essential for understanding the physical and chemical properties of N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide (Shishkina et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide is not well-documented. It’s likely that the compound interacts with its targets, leading to changes in cellular processes. The cyclopropyl group in the compound might play a crucial role in these interactions .
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biochemical pathways . The compound might influence these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
The pharmacokinetic properties of a drug can greatly impact its bioavailability and efficacy .
Result of Action
The compound’s interaction with its targets likely leads to changes in cellular processes, potentially influencing the function of cells and tissues .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with targets . .
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-14-9-4-3-8(6-12-9)10(15)13-5-7-1-2-7/h3-4,6-7H,1-2,5,11H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPFGYFTPGVCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




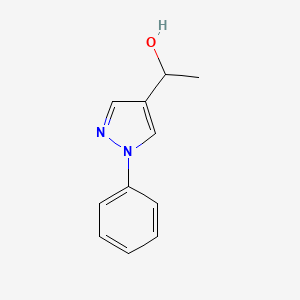
![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)



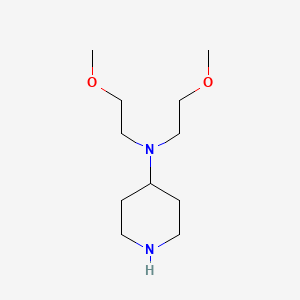
![[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-](/img/structure/B1427842.png)

![2-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B1427845.png)
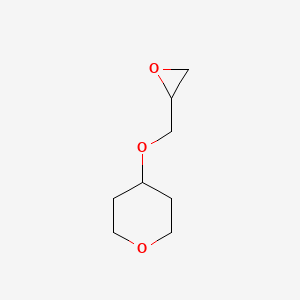
![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)

